BrCBE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

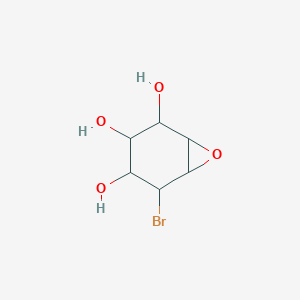

BrCBE, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrO4 and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing and characterizing BrCBE in experimental settings?

- Answer : Begin with established synthesis protocols (e.g., controlled reaction conditions, purification via chromatography) and employ multi-modal characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Ensure data reproducibility by documenting procedural variables (e.g., temperature, solvent ratios) and validating results against reference standards. Prioritize peer-reviewed protocols over unverified sources to maintain rigor .

Q. How should researchers formulate hypothesis-driven questions for initial this compound investigations?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "Does this compound exhibit pH-dependent stability in aqueous solutions?" Ensure alignment with literature gaps (e.g., limited studies on this compound’s hydrolytic behavior) and define measurable outcomes (e.g., half-life calculations). Avoid overly broad questions by narrowing scope to specific variables (e.g., temperature, ionic strength) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in pharmacological studies?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify efficacy and potency. Incorporate uncertainty analysis by calculating confidence intervals for IC₅₀ values. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and address outliers using robust statistical packages (e.g., R or Python libraries) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across this compound studies?

- Answer : Conduct meta-analyses to identify systemic biases (e.g., instrument calibration differences). Cross-validate findings using complementary techniques (e.g., IR spectroscopy vs. Raman spectroscopy) and replicate experiments under standardized conditions. For conflicting crystallography data, re-examine symmetry assignments or refine structural models with higher-resolution datasets .

Q. What strategies optimize the design of comparative studies evaluating this compound’s reactivity under varying environmental conditions?

- Answer : Apply the PICO framework (Population: this compound samples; Intervention: environmental stressors; Comparison: control groups; Outcomes: degradation rates) to structure experiments. Use factorial designs to test interactions between variables (e.g., UV exposure × humidity). Ensure sample sizes are statistically powered (e.g., G*Power analysis) to detect significant effects .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action in biological systems?

- Answer : Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., KEGG, STRING). Use machine learning (e.g., random forests) to identify biomarkers correlated with this compound exposure. Validate predictions with targeted assays (e.g., CRISPR knockouts) and ensure data interoperability through standardized formats (e.g., mzML for mass spectrometry) .

Q. Methodological and Ethical Considerations

Q. What are best practices for validating this compound’s computational modeling predictions with empirical data?

- Answer : Compare molecular dynamics simulations (e.g., binding affinity predictions) with experimental results (e.g., surface plasmon resonance). Perform sensitivity analyses to assess model robustness and use open-source validation tools (e.g., AutoDock Vina). Publish raw data and code to enable reproducibility .

Q. How can ethical considerations be addressed in this compound research involving biological models?

- Answer : Obtain ethics board approval for in vivo studies (e.g., OECD guidelines for toxicity testing). Use alternative models (e.g., organoids, in silico) where possible to reduce animal use. Document informed consent protocols for human cell line studies and anonymize donor data .

Q. Tables: Key Methodological Frameworks

Properties

CAS No. |

24579-86-0 |

|---|---|

Molecular Formula |

C6H9BrO4 |

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C6H9BrO4/c7-1-2(8)3(9)4(10)6-5(1)11-6/h1-6,8-10H |

InChI Key |

KCWANXSIYLZRFK-UHFFFAOYSA-N |

SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

Canonical SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

Synonyms |

BrCBE bromoconduritol-B-epoxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.